5-Cyclobutyl-2-methylpiperidine

Description

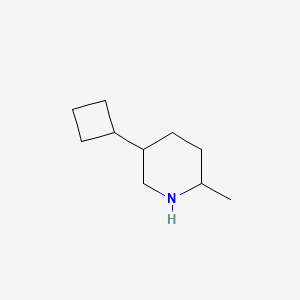

5-Cyclobutyl-2-methylpiperidine is a substituted piperidine derivative characterized by a cyclobutyl group at the 5-position and a methyl group at the 2-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal and organic chemistry due to their conformational flexibility and utility as building blocks for pharmaceuticals, agrochemicals, and catalysts.

Properties

IUPAC Name |

5-cyclobutyl-2-methylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-8-5-6-10(7-11-8)9-3-2-4-9/h8-11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOGOBFWMUCPCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutyl-2-methylpiperidine involves several steps, including the formation of the piperidine ring and the introduction of the cyclobutyl and methyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-2-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or hydrocarbons.

Scientific Research Applications

5-Cyclobutyl-2-methylpiperidine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyclobutyl-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties (Hypothetical Data Based on Piperidine Analogs)

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₉N |

| Molecular Weight | 153.27 g/mol |

| Boiling Point | ~200–210°C (estimated) |

| LogP (Lipophilicity) | ~2.5 (predicted) |

| Synthetic Accessibility | Moderate (requires cyclobutane functionalization) |

Comparison with Similar Compounds

The following table compares 5-Cyclobutyl-2-methylpiperidine with structurally related piperidine derivatives.

Key Observations:

- Lipophilicity : The compound’s LogP (~2.5) suggests moderate membrane permeability, intermediate between 2-methylpiperidine (LogP ~1.8) and 5-phenylpiperidine (LogP ~3.0).

- Synthetic Utility : Unlike the Boc-protected derivative in , -Cyclobutyl-2-methylpiperidine lacks polar groups, limiting its use in aqueous-phase reactions but enhancing compatibility with hydrophobic environments.

Biological Activity

5-Cyclobutyl-2-methylpiperidine is a compound that has garnered interest in pharmacological research due to its structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a cyclobutyl group and a methyl group at the 2-position. The molecular formula is , with a molecular weight of approximately 155.25 g/mol. The presence of the cyclobutyl moiety may influence the compound's interaction with various biological targets, particularly in relation to its pharmacodynamics.

Research into the mechanisms of action for compounds similar to this compound often focuses on their interactions with neurotransmitter receptors. For instance, studies have shown that piperidine derivatives can act as agonists or antagonists at serotonin (5-HT) receptors, which are implicated in various neurological disorders.

Potential Targets:

- Serotonin Receptors : Agonistic activity at 5-HT1F receptors has been noted in similar compounds, suggesting potential for treating migraine and anxiety disorders .

- Dopamine Receptors : The structural similarity to known dopamine receptor ligands indicates possible dopaminergic activity, which could be relevant for conditions like schizophrenia and Parkinson's disease.

In Vitro Studies

A detailed examination of the biological activity of this compound includes various in vitro assays that assess its potency against specific enzymes and receptors. For example, studies have indicated that modifications to the piperidine structure can significantly alter the compound's inhibitory effects on enzymes such as monoamine oxidase (MAO) and anaplastic lymphoma kinase (ALK).

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | ALK | TBD |

| Similar Piperidine Derivative | MAO-B | 21 nM |

| Similar Piperidine Derivative | 5-HT1F | TBD |

The table above illustrates potential comparisons with similar compounds, emphasizing the need for specific IC50 values for this compound.

Case Studies

Safety and Toxicology

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.